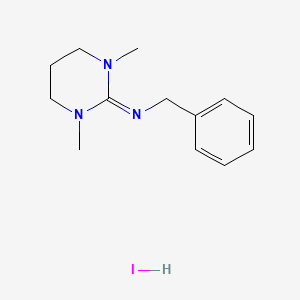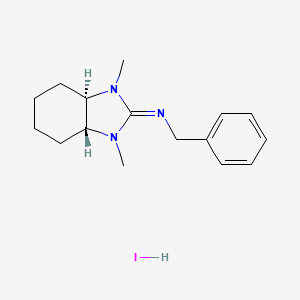
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide is an organic compound that features a diazinane ring substituted with benzyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide typically involves the reaction of benzylamine with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. The hydroiodide salt is then formed by reacting the free base with hydroiodic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its biological activity may be attributed to its ability to interact with cellular components, leading to disruption of normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzylamine: Similar in structure but lacks the diazinane ring.
N-Benzyl-N,N-dimethylamine: Another related compound with similar functional groups.
Uniqueness
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide is unique due to the presence of the diazinane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
IUPAC Name |
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.HI/c1-15-9-6-10-16(2)13(15)14-11-12-7-4-3-5-8-12;/h3-5,7-8H,6,9-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKNEFOLEUEHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=NCC2=CC=CC=C2)C.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-[2-[(5-cyanopyridin-2-yl)amino]propyl]azetidine-1-carboxylate](/img/structure/B7408474.png)
![tert-butyl N-[3-[(3-methyl-1,2-oxazol-5-yl)methylamino]-3-phenylpropyl]carbamate](/img/structure/B7408481.png)
![Methyl 1-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-3-(hydroxymethyl)cyclobutane-1-carboxylate](/img/structure/B7408485.png)
![Tert-butyl 3-[1-(4-methoxybutan-2-ylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B7408489.png)
![tert-butyl N-[3-[(3-hydroxycyclobutyl)methylamino]-3-phenylpropyl]carbamate](/img/structure/B7408494.png)

![6-Methyl-2-[(1-prop-2-enyltetrazol-5-yl)sulfanylmethyl]pyridin-3-ol](/img/structure/B7408516.png)
![5-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7408522.png)
![5-(imidazo[1,2-a]pyridin-5-ylmethylsulfanyl)-N-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7408538.png)
![5-(imidazo[5,1-b][1,3]thiazol-3-ylmethylsulfanyl)-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B7408542.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-hydroxy-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B7408559.png)
![(2S)-2-N-[5-fluoro-2-hydroxy-4-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7408566.png)
![N-[5-fluoro-2-hydroxy-4-(trifluoromethyl)phenyl]-2,3-dimethoxypropanamide](/img/structure/B7408569.png)
